6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
6-[(5-Chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a sulfonyl-substituted 5-chlorothiophene moiety. This structure combines a bicyclic nitrogen-rich scaffold with a sulfonamide group, which is known to enhance biological activity and solubility in medicinal chemistry applications.
The 5-chlorothiophene moiety introduces lipophilicity, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
6-(5-chlorothiophen-2-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S2/c12-10-1-2-11(18-10)19(16,17)15-4-3-9-8(6-15)5-13-7-14-9/h1-2,5,7H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFKYNWAEWXYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as solvent-free synthesis or the use of continuous flow reactors. These methods aim to increase yield and reduce production costs while maintaining the purity of the compound .
Chemical Reactions Analysis
2.1. Sulfonylation
The sulfonyl group (SO₂) in the compound is likely introduced via a sulfonamide formation reaction. For example:
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Starting materials : A pyrido[4,3-d]pyrimidine precursor and 5-chlorothiophen-2-yl sulfonyl chloride.
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Reaction conditions : Base-mediated coupling (e.g., pyridine, DMF, or dichloromethane as solvents).
2.2. Hydrogenation
The tetrahydro form (5H,6H,7H,8H) suggests partial hydrogenation of the pyrido[4,3-d]pyrimidine ring. This could involve catalytic hydrogenation (e.g., H₂/Pd or Pt catalysts) under controlled conditions to avoid over-reduction .
2.3. Substituent Derivatization
The chlorothiophenyl group may undergo further reactions, such as:
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Cross-coupling : Chlorine substitution via Suzuki or SNAr mechanisms.
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Electrophilic substitution : Thiophene’s reactivity allows for further functionalization (e.g., bromination, nitration).
3.1. Substituent Effects
The 5-chlorothiophen-2-yl sulfonyl group modulates electronic and steric properties:
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Electron-withdrawing effect : The sulfonyl group enhances the compound’s stability and reactivity in nucleophilic substitution.
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Steric hindrance : The bulky thiophenyl group may influence reaction pathways, favoring selective substitution at specific positions.
3.2. Solubility and Reactivity
The tetrahydro pyrido[4,3-d]pyrimidine core and sulfonamide functionality suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and potential participation in hydrogen bonding.
Research Gaps
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Detailed mechanistic studies : Kinetic or spectroscopic data for key reaction steps (e.g., sulfonylation) are lacking.
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In vivo stability : No data on hydrolytic stability or metabolic degradation pathways.
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Toxicity profiling : Essential for preclinical applications but unreported in current literature.
References EvitaChem product page for 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. RSC Publishing review on pyrido[4,3-d]pyrimidine chemistry.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an antimicrobial agent . Research indicates that similar compounds exhibit significant antibacterial properties due to their ability to disrupt bacterial cell membranes. For example, studies have shown that derivatives with sulfonyl groups can enhance interaction with bacterial membranes, leading to increased efficacy against strains such as Pseudomonas aeruginosa and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | P. aeruginosa | 8 µg/mL |
| Similar derivative | S. aureus | 16 µg/mL |
Cancer Research
The compound’s structure suggests potential anticancer properties . Preliminary studies have indicated that pyrido-pyrimidines can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and apoptosis. The sulfonyl group may enhance the compound's binding affinity to cancer-related targets.
Enzyme Inhibition
Research has shown that compounds similar to this one can act as enzyme inhibitors , particularly against enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The sulfonyl moiety plays a crucial role in enhancing the compound's reactivity towards enzyme active sites.
Fluorophore Development
The unique chemical structure allows for the potential development of this compound as a fluorophore in biochemical assays. Compounds with similar frameworks have been utilized in imaging techniques due to their fluorescent properties, which can be exploited for tracking biological processes in real-time.
Case Studies
Several studies have documented the applications of compounds related to 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine:
- Antibacterial Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrido-pyrimidines exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that modifications at the sulfonyl position enhance antibacterial efficacy.
- Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that certain derivatives of this compound showed selective toxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
- Fluorescence Imaging Application : A recent study highlighted the use of similar compounds in fluorescence microscopy for cellular imaging, showcasing their utility as biological markers due to their stable fluorescent properties.
Mechanism of Action
The mechanism of action of 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrido[4,3-d]pyrimidine core is highly versatile, with substituents dictating physicochemical and biological properties. Below is a comparative analysis with key analogs:
Key Observations :
- Reactivity : The sulfonyl group may enhance electrophilicity compared to methylthio or ethoxy substituents, influencing reactivity in nucleophilic environments .
Physicochemical Properties
Biological Activity
The compound 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a member of the pyrimidine family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrido[4,3-d]pyrimidine core with a sulfonyl group attached to a chlorothiophene moiety. The molecular formula is , and its molecular weight is approximately 295.73 g/mol. The presence of the sulfonyl group enhances the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring and the introduction of the chlorothiophenesulfonyl group. Key steps may include:
- Formation of Pyrimidine Core : Utilizing appropriate precursors and catalysts.
- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides.
- Chlorination : Selective chlorination to introduce the chlorine atom on the thiophene ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the cytotoxicity of related pyrimidine compounds against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 ± 0.0085 |
| Compound B | A549 | 0.03 ± 0.0056 |
| Compound C | Colo-205 | 0.01 ± 0.074 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that similar pyrimidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : Compounds were tested against E. coli and S. aureus, showing significant inhibition at concentrations ranging from 200 µg/mL to 800 µg/mL, with complete growth inhibition observed at higher concentrations .
| Bacteria | Concentration (µg/mL) | Observed Activity |
|---|---|---|
| E. coli | 200 | Moderate |
| S. aureus | 400 | High |
| K. pneumoniae | 800 | Complete Inhibition |
Other Biological Activities
In addition to anticancer and antimicrobial properties, preliminary studies suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit specific enzymes involved in neurodegeneration .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Binding to target enzymes or receptors.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting their cell cycle progression.
- Antioxidant Activity : Potentially reducing oxidative stress within cells.
Q & A
Q. Key Considerations :
- Monitor intermediates via TLC/HPLC to avoid side reactions (e.g., over-sulfonylation).
- Purify via column chromatography with gradient elution (hexane/ethyl acetate).
Basic Question: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve 3D conformation to assess steric effects of the sulfonyl-thiophene moiety .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO/LUMO energies) for reactivity studies .
Data Cross-Validation : Compare experimental and computational results to resolve ambiguities (e.g., tautomeric forms) .
Advanced Question: What strategies address contradictions in reported biological activity data for pyrido-pyrimidine derivatives?
Methodological Answer:
Contradictions often arise from:
Q. Resolution Workflow :
Replicate Studies : Standardize protocols (e.g., IC determination in triplicate).
Metabolite Screening : Use LC-MS to identify degradation products interfering with bioassays .
Theoretical Validation : Apply QSAR models to correlate structural motifs (e.g., sulfonyl group electronegativity) with activity trends .
Advanced Question: How can computational tools predict the reactivity of this compound in catalytic or biological systems?
Methodological Answer:
- Reactivity Prediction :
- Catalytic Applications : Screen for Suzuki-Miyaura coupling compatibility by calculating Pd-ligand binding energies .
Case Study : A pyrido-pyrimidine derivative showed unexpected inhibition due to π-π stacking with ATP-binding pockets, validated via MD simulations .
Advanced Question: What methodologies assess the environmental impact of synthesizing and disposing of this compound?
Methodological Answer:
- Green Chemistry Metrics :
- Waste Management :
Advanced Question: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
Derivative Library Synthesis :
- Vary substituents on the thiophene (e.g., Cl → F, Br) and pyrido-pyrimidine core (e.g., methyl, methoxy groups) .
High-Throughput Screening :
- Use 96-well plates for parallel cytotoxicity (MTT assay) and enzyme inhibition (fluorescence quenching) .
Data Analysis :
Example Finding : Electron-withdrawing groups on thiophene enhance kinase inhibition by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
